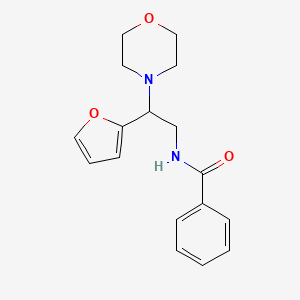

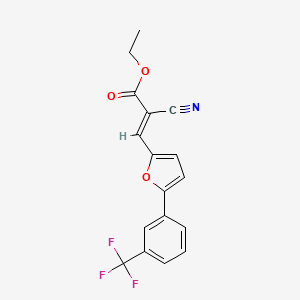

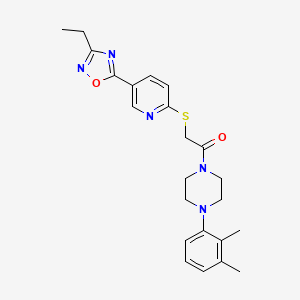

![molecular formula C11H14ClNO B2496479 6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride CAS No. 2197055-37-9](/img/structure/B2496479.png)

6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride” is likely to be a complex organic molecule. It appears to contain a spirocyclic structure, which is a compound with two rings sharing a single atom, in this case, a cyclopropane ring and an indole ring . The ‘6’-Methoxy’ indicates the presence of a methoxy group (-OCH3) on the 6th carbon of the indole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the spirocyclic structure through a cycloaddition or similar reaction . The methoxy group could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the spirocyclic system, with the methoxy group providing additional electron density and potentially influencing the reactivity and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the methoxy group and the spirocyclic structure. The methoxy group could potentially undergo reactions such as demethylation, while the spirocyclic system might participate in cycloaddition or ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the presence of the methoxy group, and the spirocyclic system .科学的研究の応用

Cancer Treatment

Indole derivatives have been found to be biologically active compounds that can be used in the treatment of cancer cells . They show various biologically vital properties, which makes them a promising candidate for cancer treatment .

Antimicrobial Applications

Indole derivatives have also shown potential in combating microbes . This could make them useful in the development of new antimicrobial drugs .

Treatment of Various Disorders

Indole derivatives have attracted attention for their potential in treating different types of disorders in the human body . This broad application could make them a versatile tool in the medical field .

Synthesis of Alkaloids

Indole derivatives are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and are important types of molecules and natural products .

Neuroprotective and Antioxidant Properties

2,3-Dihydroindoles, a type of indole derivative, are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties . This could make them useful in the treatment of neurodegenerative diseases .

Synthesis of Melatonin Analogs

The proposed synthetic strategy for 2,3-dihydroindole derivatives can be used for the synthesis of new analogs of the endogenous hormone melatonin . Melatonin and its analogues exhibit antidepressant, antioxidant, neuroprotective, hypotensive and anticancer activities .

Chemoselective Reduction

The chemoselective reduction of the nitrile group in the presence of an amide has been shown in the synthesis of 2,3-dihydroindole derivatives . This could be a valuable tool in organic synthesis .

Synthesis of New Biofunctional Molecules

The synthetic strategy for 2,3-dihydroindole derivatives can also be used for the synthesis of new biofunctional molecules . These molecules could have a wide range of applications in food and health .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-methoxyspiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c1-13-8-2-3-9-10(6-8)12-7-11(9)4-5-11;/h2-3,6,12H,4-5,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWOHPYVCVAAFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3(CC3)CN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

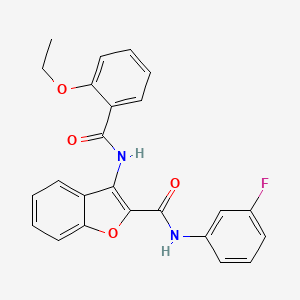

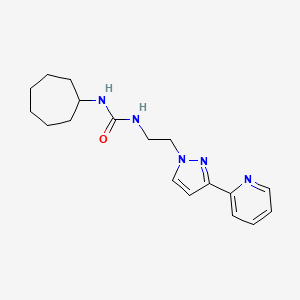

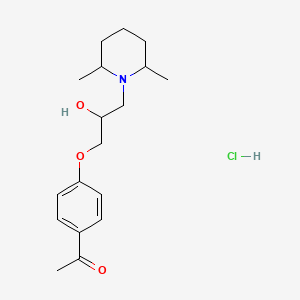

![3-(3-bromophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2496402.png)

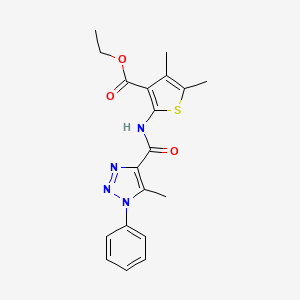

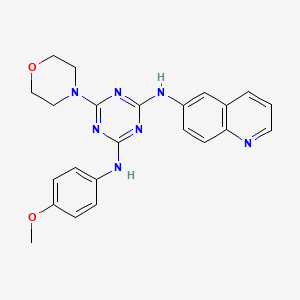

![N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2496409.png)

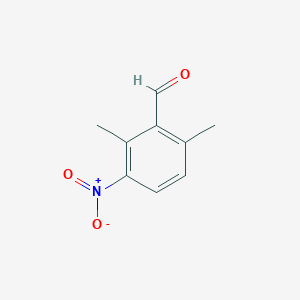

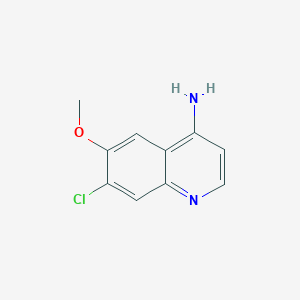

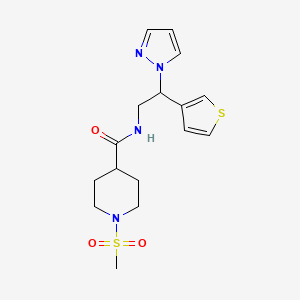

![N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2496418.png)